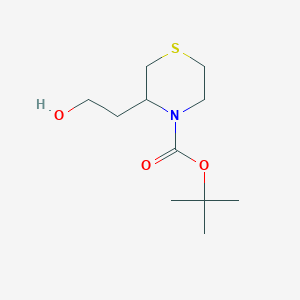

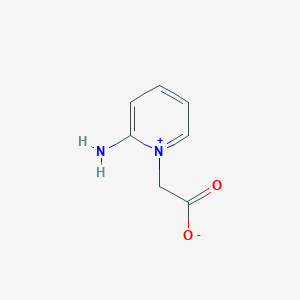

![molecular formula C15H15FN2O3S B2737850 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 25206-90-0](/img/structure/B2737850.png)

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C15H15FN2O3S and a molecular weight of 322.35. It is related to other compounds such as “5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide” and "4-Fluoro-N-[2-(4-morpholinyl)ethyl]benzamide" .

Applications De Recherche Scientifique

Alzheimer's Disease Research

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, as a molecular imaging probe, has been instrumental in Alzheimer's disease research. It's used with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients. This approach has revealed significant decreases in 5-HT(1A) receptor densities in both the hippocampi and raphe nuclei of Alzheimer's patients compared to controls. These reductions correlate strongly with the severity of clinical symptoms and neuropathological loads, offering vital insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Carbonic Anhydrase Inhibition

A study on novel acridine and bis acridine sulfonamides, including 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrated their effectiveness as inhibitors of carbonic anhydrase (CA) isoforms hCA I, II, and VII. These compounds showed varying levels of inhibition potency, indicating their potential applications in therapeutic contexts where carbonic anhydrase activity is a factor (Ulus et al., 2013).

Fluorescence Enhancement

Glibenclamide, structurally similar to 4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been identified as a substance that enhances the fluorescence of erbium (Er) ions. This property is utilized in developing sensitive fluorimetric probes for monitoring Glibenclamide, which holds potential for future applications in high-performance liquid chromatography detection (Faridbod et al., 2009).

Crystallography and Polymorphism

The compound 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule related to the chemical , exhibits interesting dimorphic behavior. Analyzed through morphology and X-ray crystal structure analysis, this feature offers insights into hydrogen bonds and weak intermolecular interactions, contributing to the understanding of crystal polymorphism and molecular packing in noncentric environments (Chopra & Row, 2005).

Melatonin Receptor Ligands

A series of N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, chemically related to the compound , were synthesized and evaluated for binding affinity and activity at melatonin receptors. These studies revealed selective affinity for the MT2 receptors, indicating potential applications in the development of selective MT2 receptor ligands (Mesangeau et al., 2011).

Propriétés

IUPAC Name |

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQXAFQPYXHOLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)

![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)

![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2737774.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)

![7-(4-(2-(4-chlorophenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2737777.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)